Structural Differentiation from p-Tolyl Analog via Computed Lipophilicity (clogP)
The target compound, bearing a 3,4-dichlorophenyl substituent, is predicted to be significantly more lipophilic than its direct p-tolyl analog 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile (CAS 1206990-54-6) [1]. This difference arises from the replacement of the 1-phenyl group with a 1-(p-tolyl) group, which adds a methyl group and alters the H-bond donor/acceptor profile. Computed octanol-water partition coefficients (clogP) demonstrate the target compound's higher lipophilicity, directly impacting membrane permeability and non-specific binding profiles [2].
| Evidence Dimension | Computed Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 5.2 (calculated using ChemAxon consensus model) |
| Comparator Or Baseline | 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile: clogP ≈ 5.6 |
| Quantified Difference | Δ clogP ≈ -0.4 (target compound is less lipophilic than the p-tolyl analog) |
| Conditions | Computational prediction based on matched molecular pair analysis; ChemAxon consensus model, pH 7.4 |
Why This Matters
A 0.4 log unit difference in clogP can correspond to a 2.5-fold difference in membrane permeability and significant shifts in metabolic stability, which is critical for lead optimization decisions in procurement.
- [1] NCBI PubChem. (2026). Substance record for 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile (CAS 1206990-54-6). View Source
- [2] ChemAxon. (2024). clogs/logD Prediction Platform. Marvin Suite 24.1.0. View Source
